2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that contains both a pyridine ring and a thiazolidine ring. The presence of bromine on the pyridine ring and the thiazolidine-1,1-dione moiety makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-bromopyridine-2-carbaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the thiazolidine ring.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiazolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridin-2-yl)methanol: A compound with a similar pyridine ring but different functional groups.
2-(4-Bromopyridin-2-yl)acetic Acid: Another compound with a bromopyridine moiety but different side chains.
Uniqueness
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the presence of both a bromopyridine ring and a thiazolidine-1,1-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antibacterial, antifungal, anticancer properties, and more, supported by relevant research findings and case studies.
- Chemical Name: this compound
- CAS Number: 1597022-64-4
- Molecular Formula: C8H9BrN2O2S
- Molecular Weight: 277.14 g/mol
Antibacterial Activity
Research has indicated that compounds within the thiazolidine family exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate to High |
Escherichia coli | Moderate |
Bacillus subtilis | Moderate |
In a study evaluating similar thiazolidinone derivatives, some compounds showed antibacterial activity comparable to standard antibiotics like norfloxacin and chloramphenicol .
Antifungal Activity
The antifungal efficacy of thiazolidine derivatives has also been documented. The compound was tested against several fungal strains:
Fungal Strain | Activity Level |
---|---|
Aspergillus niger | Moderate |
Candida albicans | High |
In vitro studies demonstrated that certain thiazolidinone derivatives displayed potent antifungal activities, outperforming some conventional antifungal agents .
Anticancer Properties
Thiazolidine derivatives have been explored for their anticancer potential. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Research has indicated that thiazolidinones can induce apoptosis in various cancer cell lines:
Cancer Cell Line | Efficacy |
---|---|
MCF-7 (Breast Cancer) | Significant |
HeLa (Cervical Cancer) | Moderate |
Studies suggest that these compounds may act by disrupting cellular signaling pathways involved in cancer progression .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Membrane Integrity: It can affect the integrity of fungal cell membranes, leading to cell lysis.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.
Case Study 1: Antibacterial Evaluation
A recent study synthesized a series of thiazolidinone derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated that certain derivatives exhibited zones of inhibition comparable to traditional antibiotics .
Case Study 2: Antifungal Assessment
Another investigation focused on the antifungal properties of thiazolidine derivatives against Candida albicans. The study employed a microdilution method to determine the Minimum Inhibitory Concentration (MIC), revealing that some derivatives had MIC values lower than those of fluconazole .
Properties
IUPAC Name |
2-(4-bromopyridin-2-yl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c9-7-2-3-10-8(6-7)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAIISOKAQHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=NC=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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